Hydroboration Relative Reactivity: 1-Bromo-1-hexyne Occupies a Unique Intermediate Kinetic Window
In a direct competitive hydroboration study with 9-BBN in CCl₄, 1-bromo-1-hexyne displayed a relative reactivity of 1.01, placing it between the highly reactive 1-iodo-1-hexyne (12.3) and the sluggish 1-chloro-1-hexyne (0.422). The unsubstituted 1-hexyne served as the baseline (100) [1].
| Evidence Dimension | Relative rate of hydroboration (competitive studies) |
|---|---|
| Target Compound Data | 1-Bromo-1-hexyne: 1.01 |
| Comparator Or Baseline | 1-Hexyne: 100; 1-Iodo-1-hexyne: 12.3; 1-Chloro-1-hexyne: 0.422 |
| Quantified Difference | ~12‑fold slower than 1-iodo-1-hexyne; ~2.4‑fold faster than 1-chloro-1-hexyne |
| Conditions | 9-Borabicyclo[3.3.1]nonane (9-BBN) in carbon tetrachloride, competitive experiments at ambient temperature |
Why This Matters
When a synthetic sequence demands monohydroboration without over-reduction or dihydroboration, the bromo derivative's intermediate reactivity provides superior kinetic control compared to the excessively reactive iodo analogue and the overly inert chloro analogue.
- [1] Nelson, D. J.; Blue, C. D.; Brown, H. C. J. Am. Chem. Soc. 1982, 104 (18), 4913–4917. DOI: 10.1021/ja00382a029. View Source
